molecular formula C11H11N3O4 B2592744 5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1374408-33-9

5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B2592744
CAS No.: 1374408-33-9
M. Wt: 249.226
InChI Key: UWJWLUGHNCATSM-UHFFFAOYSA-N
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Description

5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a high-purity chemical compound designed for research and development purposes. This molecule belongs to the substituted pyrido[2,3-d]pyrimidine class, which has been identified in patent literature as a core structure for inhibitors of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . As a key enzyme in the mevalonate pathway, HMG-CoA reductase is a primary target for modulating lipid metabolism, making this compound a valuable scaffold for investigative studies in cardiovascular and metabolic diseases . The structure features a fused bicyclic system with carboxylic acid and dioxo functional groups, which are typical of pharmacologically active agents targeting this enzyme. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in biochemical assays, enzyme inhibition studies, and as a building block in medicinal chemistry for the synthesis of novel derivatives. Always refer to the Safety Data Sheet prior to use.

Properties

IUPAC Name

2,4-dioxo-5-propan-2-yl-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-4(2)5-3-6(10(16)17)12-8-7(5)9(15)14-11(18)13-8/h3-4H,1-2H3,(H,16,17)(H2,12,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJWLUGHNCATSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=C1C(=O)NC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 6-amino uracil with aromatic aldehydes and malononitrile in the presence of a base such as triethylamine (TEA) in an aqueous ethanol solution . This one-pot multi-component reaction is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is noted for its potential biological activities , particularly in the following areas:

  • Antimicrobial Properties : Research indicates that compounds in the pyrido[2,3-d]pyrimidine class may exhibit antimicrobial effects by inhibiting bacterial growth through interference with cellular processes.
  • Anti-inflammatory Effects : The compound has shown promise in inhibiting specific enzymatic pathways associated with inflammation. This makes it a candidate for developing anti-inflammatory drugs.
  • Drug Development : Its structural features allow for modifications that can enhance efficacy against various diseases. The compound's ability to interact with biological targets such as enzymes or receptors is crucial for therapeutic applications.

Organic Synthesis

5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid serves as an important intermediate in organic synthesis. Its synthesis often involves multi-step reactions that require precise control over conditions to achieve high yields and purity. Key aspects include:

  • Synthetic Routes : Common synthetic methods include the use of acids for protonation and oxidizing agents for dioxo formation. The optimization of reaction conditions is essential to minimize side products.
  • Building Block for Derivatives : This compound can be modified to create various derivatives that may possess enhanced biological activities or different chemical properties. For example, derivatives have been synthesized that demonstrate improved antimicrobial and anti-inflammatory activities .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Study on Antimicrobial Activity : A study evaluated various derivatives of pyrido[2,3-d]pyrimidines for their antimicrobial properties. Results indicated that certain modifications significantly increased their effectiveness against resistant bacterial strains .
  • Pharmacological Screening : In pharmacological studies, compounds similar to this compound have been screened for their ability to inhibit specific enzymes linked to disease processes. These screenings help identify potential therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Properties

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Notable Data (Yield, NMR, etc.) Reference
5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid 5-isopropyl, 7-carboxylic acid 263.25* Carboxylic acid, ketones Density: 1.361 g/cm³ (predicted)
A484954 7-amino, 6-carboxamide, 1-cyclopropyl, 3-ethyl 289.30 Carboxamide, cyclopropyl eEF2K inhibitor (IC₅₀ not specified)
7-Amino-3-(4-fluorobenzyl)-...-6-carbonitrile (4a) 3-(4-fluorobenzyl), 6-cyano N/A Cyano, fluorobenzyl Yield: 27.2%; ¹H-NMR δ 7.45–6.85
1-Isobutyl-7-isopropyl-2,4-dioxo-...-5-carboxylic acid 5-carboxylic acid, 7-isopropyl, 1-isobutyl N/A Carboxylic acid, branched alkyl Catalog price: $197/250 mg
2-Hydroxy-5-isobutyl-4-oxo-...-7-carboxylic acid 2-hydroxy, 5-isobutyl 263.25 Hydroxy, carboxylic acid pKa: 3.21 (predicted)
Ethyl 5-Aryl-1-benzyl-7-methyl-2,4-dioxo-...-6-carboxylate (3a–d) 6-ester, 7-methyl, 1-benzyl Variable Ester, benzyl Antitumor activity (in silico)

*Molecular weight calculated based on formula C₁₂H₁₃N₃O₄ .

Key Observations:

Positional Isomerism : The carboxylic acid group in the target compound (position 7) contrasts with analogs like 1-isobutyl-7-isopropyl-...-5-carboxylic acid (position 5), which may alter binding affinity in biological systems .

Functional Group Impact: Cyano vs. Carboxylic Acid: Cyano-substituted derivatives (e.g., 4a) exhibit lower yields (27.2%) compared to carboxylates, possibly due to synthetic challenges in introducing strong electron-withdrawing groups . Hydroxy Groups: The 2-hydroxy derivative (CAS 1322604-65-8) shows a predicted pKa of 3.21, suggesting enhanced acidity compared to the target compound .

Biological Relevance : A484954, a 6-carboxamide analog, is reported as an eEF2K inhibitor, highlighting the importance of carboxamide groups in kinase targeting . The target compound’s carboxylic acid may similarly interact with basic residues in enzyme active sites.

Key Observations:

Yield Trends: Cyano derivatives (e.g., 3n) achieve higher yields (66.7%) compared to fluorobenzyl-substituted analogs (e.g., 4a: 27.2%), suggesting steric hindrance or electronic effects in aryl substitutions .

Spectral Signatures : Carboxylic acid derivatives show distinct ¹³C NMR signals for carbonyl groups (δ ~170–175), whereas esters exhibit IR stretches near 1720 cm⁻¹ for ester C=O .

Biological Activity

5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N4O4
  • Molecular Weight : 278.26 g/mol

This compound exhibits biological activity primarily through its interaction with various enzymatic pathways. Research indicates that it may function as an inhibitor of certain metabolic enzymes involved in cancer progression and inflammation.

Antitumor Activity

Studies have shown that this compound possesses significant antitumor properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis
MCF-77.5Inhibition of cell cycle progression
A5496.0Modulation of apoptosis-related proteins

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacteria and fungi. Its effectiveness has been evaluated using standard antimicrobial susceptibility tests.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Study on Anticancer Effects

A recent study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in tumor growth in vivo when administered to mice bearing MCF-7 tumors.

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The findings suggested that the compound could serve as a lead for developing new antibiotics.

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